N1-(3-fluorophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide
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Overview
Description
N1-(3-fluorophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide is a complex organic compound characterized by the presence of fluorine, methoxy, and oxalamide functional groups
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound might undergo oxidative addition with palladium, forming a new pd–c bond . This is followed by transmetalation, where the organoboron group is transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound might participate in carbon–carbon bond-forming reactions , which are fundamental to many biochemical pathways.
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound might contribute to the formation of new carbon–carbon bonds , which could potentially lead to the synthesis of new organic compounds.
Action Environment
It’s worth noting that suzuki–miyaura cross-coupling reactions are known for their mild and functional group tolerant reaction conditions , suggesting that this compound might exhibit similar characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-fluorophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the 3-fluorophenyl and 3-methoxyphenyl intermediates, which are then coupled through an oxalamide linkage. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N1-(3-fluorophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.
Scientific Research Applications
N1-(3-fluorophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxalamides and derivatives with fluorine and methoxy groups. Examples might be N1-(3-chlorophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide or N1-(3-fluorophenyl)-N2-(2-ethoxy-2-(3-methoxyphenyl)ethyl)oxalamide.
Uniqueness
N1-(3-fluorophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and methoxy groups can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N'-(3-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4/c1-24-15-8-3-5-12(9-15)16(25-2)11-20-17(22)18(23)21-14-7-4-6-13(19)10-14/h3-10,16H,11H2,1-2H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXXWLCEBGIIHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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